molecular formula C15H17N7O4S4 B601307 S-甲基头孢美唑 CAS No. 68576-47-6

S-甲基头孢美唑

货号: B601307
CAS 编号: 68576-47-6
分子量: 487.6
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“S-Methyl Cefmetazole” is a derivative of cefmetazole, a cephalosporin antibiotic . Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted .


Synthesis Analysis

The synthesis of cefmetazole involves several steps, including silanization, halogenation, methoxylation, and secondary silanization of 7beta-dichloroacetamido-3- (1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt serving as a starting material, and then carrying out chain extension and acid and salt formation .


Molecular Structure Analysis

The molecular formula of cefmetazole is C15H17N7O5S3 . It has a weight average of 471.534 and a mono-isotopic mass of 471.045328759 .


Chemical Reactions Analysis

Cefmetazole, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins located inside the bacterial cell wall .


Physical and Chemical Properties Analysis

Cefmetazole has a bioavailability of approximately 100% following intramuscular injection . There is no appreciable metabolism .

科学研究应用

N-甲基硫代四唑 (NMTT) 的药代动力学和产生

S-甲基头孢美唑已被评估其药代动力学,特别是在 N-甲基硫代四唑 (NMTT) 产生的背景下。一项比较头孢哌酮、头孢替坦和头孢美唑的研究发现,这些头孢菌素在 NMTT 血浆浓度和尿液回收率方面存在显着差异。头孢美唑显示出体内最低的 NMTT 产生,表明主要通过肾脏排泄的头孢菌素(如头孢美唑)与较低的 NMTT 产生相关 (Welage 等,1990)

临床疗效和安全性

头孢美唑的临床疗效和安全性已得到广泛评估。在日本,一项涉及 23,855 例的大规模临床评估证明了其对由各种细菌引起的感染的有效性。发现它对所有年龄组(从婴儿到老年人)有效 (Shimada 等,1985)

比较抗菌活性

比较头孢美唑与其他抗生素的抗菌活性研究发现,它对革兰氏阳性菌和革兰氏阴性菌(包括对其他头孢菌素耐药的菌株)有效。特别注意它对脆弱拟杆菌的活性 (Tai 等,1982)

对大鼠生殖系统的影响

一项关于头孢美唑对雄性大鼠生殖系统影响的有趣研究表明,高剂量的头孢美唑或游离 NMTT 会导致婴儿大鼠的睾丸重量减少和生精生殖细胞成熟延迟,但对青春期大鼠没有影响。该研究强调了头孢美唑潜在的物种特异性作用 (Moe 等,1989)

对厌氧菌的体外活性

已评估头孢美唑对各种厌氧菌的体外活性,显示出对拟杆菌属、梭菌属和厌氧革兰氏阳性球菌的良好活性。发现其活性在这方面与其他抗菌药物相当或优于其他抗菌药物 (Cornick 等,1987)

药理学和临床试验概述

头孢美唑钠的药理学,包括其广谱活性和药代动力学,在一篇综述中得到总结,重点是其在各种类型的感染和手术中的应用 (Schentag,1991)

药代动力学和分布

使用皮肤窗口技术对头孢美唑的药代动力学进行了详细研究,特别关注其血管内和间质液分布。这项研究提供了对该药物快速分布和消除动力学的见解 (Tan 等,1989)

作用机制

Target of Action

S-Methyl Cefmetazole, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis . These proteins include Penicillin binding protein 2a in Staphylococcus aureus and Penicillin-binding proteins 1A and 1B in Escherichia coli .

Mode of Action

The bactericidal activity of S-Methyl Cefmetazole results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, it prevents the final stage of bacterial cell wall synthesis, leading to cell lysis and death .

Biochemical Pathways

S-Methyl Cefmetazole affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity . This disruption leads to cell wall weakening, osmotic instability, and ultimately, bacterial cell death .

Pharmacokinetics

The pharmacokinetics of S-Methyl Cefmetazole allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . A study investigating the pharmacokinetics of S-Methyl Cefmetazole in plasma, peritoneal fluid, peritoneum, and subcutaneous adipose tissue found that the mean area under the drug concentration-time curve (AUC0–3.5 h) ratios of peritoneal fluid-to-plasma, peritoneum-to-plasma, and subcutaneous adipose tissue-to-plasma were 0.60, 0.36, and 0.11, respectively .

Result of Action

The primary result of S-Methyl Cefmetazole’s action is the death of bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis and death, effectively treating a variety of bacterial infections . It has a broad spectrum of activity against both gram-positive and gram-negative microorganisms .

Action Environment

The action of S-Methyl Cefmetazole can be influenced by various environmental factors. For instance, the drug has been studied in different infection environments such as gynecologic, intraabdominal, urinary tract, respiratory tract, and skin and soft tissue infections . The efficacy of S-Methyl Cefmetazole may also be affected by the presence of beta-lactamase-producing organisms that are resistant to first-generation cephalosporins or penicillins .

未来方向

Cefmetazole has received attention as a pharmaceutical intervention for extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-EC) infections . Future research may focus on further investigating the pharmacokinetics/pharmacodynamics (PK/PD) characteristics of cefmetazole against ESBL-EC .

属性

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKWCPOCBYWASE-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Methyl Cefmetazole
Reactant of Route 2
S-Methyl Cefmetazole
Reactant of Route 3
S-Methyl Cefmetazole
Reactant of Route 4
Reactant of Route 4
S-Methyl Cefmetazole
Reactant of Route 5
Reactant of Route 5
S-Methyl Cefmetazole
Reactant of Route 6
S-Methyl Cefmetazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。